molecular formula C11H15Cl2N B13998730 o-Toluidine, N,N-bis(2-chloroethyl)- CAS No. 1448-51-7

o-Toluidine, N,N-bis(2-chloroethyl)-

Cat. No.: B13998730
CAS No.: 1448-51-7
M. Wt: 232.15 g/mol
InChI Key: QJUPTCXXMGQKIT-UHFFFAOYSA-N
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Description

Contextualization within the Class of Aromatic Nitrogen Mustards

Nitrogen mustards are organic compounds featuring a bis(2-chloroethyl)amino group. wikipedia.org They are broadly categorized into aliphatic and aromatic mustards. The reactivity of these compounds is modulated by the nature of the group attached to the nitrogen atom. In aromatic nitrogen mustards, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which generally makes them less reactive than their aliphatic counterparts. This reduced reactivity can be an advantage in synthetic applications, allowing for greater control over alkylation reactions.

The position of the methyl group on the aromatic ring in toluidine-based nitrogen mustards (ortho, meta, or para) can also influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and potential applications.

Historical Development and Early Chemical Studies of Related Compounds

The study of nitrogen mustards has a rich and complex history. Initially investigated for their potential as chemical warfare agents, their biological effects, particularly on rapidly dividing cells, led to their exploration as therapeutic agents. wikipedia.org During World War II, researchers at the Yale School of Medicine, including Alfred Gilman and Louis Goodman, conducted classified studies on nitrogen mustards for the treatment of lymphoma. wikipedia.org This marked the beginning of modern chemotherapy.

Following the war, extensive research was undertaken to synthesize and study numerous derivatives of nitrogen mustards with the aim of enhancing their efficacy and reducing toxicity. This led to the development of a wide array of both aliphatic and aromatic nitrogen mustards, which became invaluable tools in both medicinal chemistry and organic synthesis.

Significance of Alkylating Agents in Synthetic Organic Chemistry

Alkylating agents are fundamental reagents in synthetic organic chemistry, used to introduce alkyl groups into a wide variety of molecules. They are classified based on their nucleophilic or electrophilic character. The nitrogen mustards, including o-Toluidine (B26562), N,N-bis(2-chloroethyl)-, are electrophilic alkylating agents.

The mechanism of alkylation by nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This intermediate is then susceptible to attack by a nucleophile. The presence of two chloroethyl groups allows for two sequential alkylation reactions, making them bifunctional alkylating agents. This bifunctionality is particularly useful for cross-linking applications in polymer chemistry and for creating complex molecular architectures.

Current Research Landscape and Future Directions for N,N-Bis(2-chloroethyl)-o-Toluidine

While specific contemporary research focusing solely on o-Toluidine, N,N-bis(2-chloroethyl)- is not prominent in the literature, the broader field of aromatic nitrogen mustards continues to evolve. Current research is largely focused on the development of highly selective and targeted alkylating agents. nih.gov This includes the synthesis of hybrid molecules where the nitrogen mustard moiety is attached to another functional group that can direct the molecule to a specific biological target or impart other desirable properties. nih.gov

Future directions in this field are likely to involve the use of computational modeling to design novel nitrogen mustards with tailored reactivity and selectivity. There is also growing interest in the development of "smart" alkylating agents that can be activated by specific stimuli, such as light or a particular biological environment. For o-Toluidine, N,N-bis(2-chloroethyl)-, future research could explore how the ortho-methyl group influences its reactivity and how it can be incorporated into more complex molecular designs for applications in materials science or as a synthetic intermediate.

Detailed Research Findings

Due to the limited specific data on o-Toluidine, N,N-bis(2-chloroethyl)-, the following data is inferred from closely related compounds and the general principles of aromatic nitrogen mustards.

A probable synthetic route to o-Toluidine, N,N-bis(2-chloroethyl)- would involve a two-step process starting from o-toluidine. The first step would be the reaction of o-toluidine with ethylene (B1197577) oxide to form the intermediate N,N-bis(2-hydroxyethyl)-o-toluidine. This intermediate would then be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to replace the hydroxyl groups with chlorine atoms, yielding the final product. A similar procedure has been described for the synthesis of the para-isomer, N,N-bis(2-chloroethyl)-p-toluidine. google.com

The reactivity of o-Toluidine, N,N-bis(2-chloroethyl)- as an alkylating agent is governed by the formation of the aziridinium ion. The rate of this reaction would be influenced by the electronic effect of the ortho-methyl group on the aromatic ring.

Interactive Data Table: Predicted Properties of o-Toluidine, N,N-bis(2-chloroethyl)-

PropertyPredicted Value
Molecular FormulaC₁₁H₁₅Cl₂N
Molecular Weight232.15 g/mol
AppearanceLikely a colorless to yellowish liquid or low-melting solid
SolubilityExpected to be soluble in organic solvents and have low solubility in water

Interactive Data Table: Inferred Synthetic Pathway

StepReactantsReagentsProduct
1o-Toluidine, Ethylene Oxide-N,N-Bis(2-hydroxyethyl)-o-toluidine
2N,N-Bis(2-hydroxyethyl)-o-toluidineThionyl Chloride or Phosphorus Pentachlorideo-Toluidine, N,N-bis(2-chloroethyl)-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1448-51-7

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-methylaniline

InChI

InChI=1S/C11H15Cl2N/c1-10-4-2-3-5-11(10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

QJUPTCXXMGQKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCCl)CCCl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N,n Bis 2 Chloroethyl O Toluidine

Selection and Preparation of Aromatic Amine Precursors (e.g., o-Toluidine)

The foundational precursor for the synthesis of N,N-bis(2-chloroethyl)-o-toluidine is the aromatic amine, o-toluidine (B26562). The selection of o-toluidine is dictated by the desired substitution pattern on the final molecule's aromatic ring.

o-Toluidine is produced on an industrial scale through a two-step process starting from toluene (B28343). wikipedia.org First, toluene undergoes nitration to yield a mixture of nitrotoluene isomers, with the ortho-isomer being a significant component. This isomeric mixture is then separated by distillation. Following separation, the 2-nitrotoluene (B74249) is subjected to hydrogenation, a process that reduces the nitro group to an amino group, thereby forming o-toluidine. wikipedia.org The purity of the o-toluidine obtained from this process is crucial for the subsequent reaction steps to ensure high yields and minimize the formation of impurities.

Hydroxyethylation Processes for N,N-Dialkylation

The second major stage in the synthesis is the N,N-dialkylation of the o-toluidine precursor through a hydroxyethylation process. This involves reacting o-toluidine with ethylene (B1197577) oxide to introduce two 2-hydroxyethyl groups onto the nitrogen atom, forming the intermediate compound, N,N-bis(2-hydroxyethyl)-o-toluidine. This method is generally preferred for its control over reaction conditions and product purity. smolecule.com

The addition of ethylene oxide to aromatic amines like o-toluidine is a nucleophilic ring-opening reaction. ijrcs.org The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained three-membered ethylene oxide ring. This attack leads to the opening of the epoxide ring and the formation of a new carbon-nitrogen bond. wikipedia.orgresearchgate.net

The reaction proceeds in two stages:

Mono-hydroxyethylation: One molecule of ethylene oxide reacts with the primary amine group of o-toluidine to form N-(2-hydroxyethyl)-o-toluidine.

Di-hydroxyethylation: A second molecule of ethylene oxide reacts with the resulting secondary amine to yield the final intermediate, N,N-bis(2-hydroxyethyl)-o-toluidine. wikipedia.org

This reaction is typically catalyzed by the presence of a small amount of water or acid, which protonates the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. ijrcs.orgwikipedia.org

To maximize the yield of the desired N,N-bis(2-hydroxyethyl)-o-toluidine and minimize by-products, such as mono-hydroxyethylated or polyethoxylated compounds, reaction conditions must be carefully controlled. google.com Key parameters for optimization include temperature, pressure, and the molar ratio of the reactants.

Based on processes for the analogous p-toluidine, the reaction is typically carried out at elevated temperatures, often in a range of 100 to 170°C. google.comgoogle.com An excess of ethylene oxide is generally used to ensure the complete dialkylation of the amine. google.com The reaction may be performed in a solvent or in a melt of the toluidine precursor.

ParameterTypical Range/ConditionRationale
Temperature100 - 170°CEnsures a sufficient reaction rate for the ring-opening of ethylene oxide.
Molar Ratio (Ethylene Oxide:o-Toluidine)>2:1 (e.g., 2.2:1 to 5:1)Drives the reaction towards the formation of the di-substituted product and minimizes residual mono-hydroxyethylated intermediate. google.com
PressureElevated pressureMaintains ethylene oxide (a gas at reaction temperature) in the liquid phase and increases its concentration in the reaction mixture.
CatalystWater or mild acid/alkaliFacilitates the ring-opening of ethylene oxide, though the reaction can also proceed without a catalyst. ijrcs.orgwikipedia.orggoogle.com

After the hydroxyethylation reaction is complete, the resulting mixture contains the desired N,N-bis(2-hydroxyethyl)-o-toluidine, as well as unreacted starting materials and potential by-products. The purification of this intermediate is essential for the success of the subsequent halogenation step. Common purification techniques include crystallization, distillation, or flash column chromatography. google.combiotage.com For analogous compounds like N,N-bis(2-hydroxyethyl)-p-toluidine, which is a solid at room temperature, crystallization is an effective method. google.comgoogle.com The choice of method depends on the physical properties of the intermediate and the nature of the impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the isolated product. sielc.com

Halogenation Techniques for Chloroethyl Group Introduction

The final step in the synthesis is the conversion of the hydroxyl groups of the N,N-bis(2-hydroxyethyl)-o-toluidine intermediate into chloroethyl groups. This is a substitutive chlorination reaction where the -OH groups are replaced by chlorine atoms.

Several reagents can be employed for the chlorination of alcohols, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being two of the most effective and commonly used. chemeurope.comwikipedia.org

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful and highly reactive chlorinating agent capable of converting both primary and secondary alcohols into their corresponding alkyl chlorides. wikipedia.orgscimplify.com The reaction with an alcohol proceeds to replace the hydroxyl group with a chloride ion. sciencemadness.org Reaction:R-OH + PCl₅ → R-Cl + POCl₃ + HCl

Thionyl Chloride (SOCl₂): Thionyl chloride is another widely used reagent for this transformation and is often preferred in laboratory settings. chemeurope.comwikipedia.org It reacts with alcohols to produce alkyl chlorides. A significant advantage of using SOCl₂ is that its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. chemeurope.commasterorganicchemistry.com The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl produced. researchgate.net

Chlorinating ReagentFormulaBy-productsAdvantagesDisadvantages
Phosphorus PentachloridePCl₅POCl₃ (liquid), HCl (gas)Highly reactive and effective for a wide range of alcohols. wikipedia.orgscimplify.comThe liquid by-product, phosphoryl chloride (POCl₃), has a boiling point close to many products and may require careful separation (e.g., fractional distillation). chemeurope.com
Thionyl ChlorideSOCl₂SO₂ (gas), HCl (gas)Gaseous by-products are easily removed, simplifying product isolation and purification. chemeurope.comprepchem.comThe reaction can be vigorous and requires careful temperature control. It is also highly toxic and reacts with water. wikipedia.org

The selection between these reagents depends on the specific reaction scale, the desired purity of the final product, and the available purification capabilities. For the synthesis of N,N-bis(2-chloroethyl)-o-toluidine, both reagents are effective in achieving the desired transformation of the diol intermediate.

Mechanistic Aspects of Hydroxyl-to-Chloride Conversion

The conversion of the diol intermediate, N,N-bis(2-hydroxyethyl)-o-toluidine, to the final N,N-bis(2-chloroethyl)-o-toluidine is a nucleophilic substitution reaction. When using thionyl chloride (SOCl₂), the mechanism proceeds through a well-defined pathway.

Formation of Chlorosulfite Intermediate : Each hydroxyl group on the N,N-bis(2-hydroxyethyl)-o-toluidine molecule acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate. A base, which can be the amine itself or a non-nucleophilic base added to the reaction, then deprotonates the intermediate. This process occurs for both hydroxyl groups.

Nucleophilic Attack by Chloride : The chloride ion, which was liberated in the first step, then acts as a nucleophile. It attacks the carbon atom attached to the chlorosulfite group.

Departure of Leaving Group : The attack by the chloride ion leads to the cleavage of the carbon-oxygen bond. The leaving group is sulfur dioxide (SO₂) and another chloride ion. This step is thermodynamically favorable due to the formation of gaseous SO₂, which drives the reaction to completion.

Scalability Considerations in Laboratory Synthesis

Scaling the synthesis of N,N-bis(2-chloroethyl)-o-toluidine from a small laboratory bench to larger-scale production introduces several critical challenges that must be carefully managed.

Reagent Handling : Chlorinating agents like thionyl chloride and phosphorus oxychloride are highly corrosive, toxic, and react violently with water. On a larger scale, their storage, transfer, and addition to the reaction vessel require specialized equipment and stringent safety protocols to prevent accidental release and ensure operator safety.

Thermal Management : The chlorination step is often exothermic. Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to the formation of unwanted by-products and creating a potential thermal runaway scenario. Large-scale reactors must be equipped with efficient cooling systems to dissipate the heat generated during the reaction. google.com

Work-up and Purification : The post-reaction "drowning" in ice water to quench excess chlorinating agent can be hazardous on a large scale due to the vigorous evolution of acidic gases (HCl and SO₂). google.com Subsequent liquid-liquid extractions and distillations require large volumes of solvents and appropriately sized equipment, increasing both cost and waste disposal concerns. Azeotropic distillation, sometimes used for purification, also presents scalability challenges in terms of energy consumption and equipment complexity. google.com

Successful scaling requires careful process optimization at the bench scale to establish robust reaction conditions that can be reliably reproduced on a larger scale. google.com

Alternative Synthetic Pathways for N,N-Bis(2-chloroethyl)-o-Toluidine Derivatives

While the primary synthesis of N,N-bis(2-chloroethyl)-o-toluidine follows the hydroxyethylation-chlorination sequence, alternative pathways exist for generating the precursor and for creating various derivatives.

The key intermediate, N,N-bis(2-hydroxyethyl)-o-toluidine, can be synthesized via two main routes:

Reaction with Ethylene Oxide : This involves the direct addition of o-toluidine to two equivalents of ethylene oxide. This method offers good control and can produce high yields of the desired diol. google.com

Reaction with 2-Chloroethanol : An alternative involves reacting o-toluidine with 2-chloroethanol, typically in the presence of a base to neutralize the HCl formed during the reaction.

StepMethod 1Method 2Key Reagents
Precursor Synthesis HydroxyethylationAlkylationEthylene Oxide or 2-Chloroethanol
Chlorination Hydroxyl-to-Chloride ConversionHydroxyl-to-Chloride ConversionThionyl Chloride or Phosphorus Oxychloride

Stereochemical Control and Regioselectivity in Synthesis

The concepts of stereochemical control and regioselectivity are important considerations in the synthesis of complex organic molecules.

Stereochemical Control : For the parent molecule, N,N-bis(2-chloroethyl)-o-toluidine, there are no chiral centers. Therefore, stereochemical control is not a factor in its direct synthesis. However, if derivatives were to be synthesized using substituted precursors, such as propylene (B89431) oxide instead of ethylene oxide, chiral centers would be introduced on the side chains. In such cases, controlling the stereochemistry would become a significant synthetic challenge, likely requiring chiral starting materials or stereoselective catalysts.

Regioselectivity : Regioselectivity is of paramount importance when synthesizing derivatives of N,N-bis(2-chloroethyl)-o-toluidine that involve substitution on the aromatic ring. The two substituents already present—the methyl group and the N,N-bis(2-chloroethyl)amino group—are both activating and ortho-, para-directing for electrophilic aromatic substitution. The powerful activating and directing effect of the dialkylamino group typically dominates. Given that the para position relative to the nitrogen is occupied by the methyl group, incoming electrophiles would be directed primarily to the ortho positions. However, steric hindrance from the bulky N,N-bis(2-chloroethyl)amino group would influence the final position of substitution. Precise control of reaction conditions (temperature, solvent, catalyst) is necessary to achieve high regioselectivity and obtain the desired isomer as the major product, as demonstrated in the controlled nitration of a similar aromatic nitrogen mustard. google.com

Chemical Reactivity and Transformation Pathways of N,n Bis 2 Chloroethyl O Toluidine

Intramolecular Cyclization and Aziridinium (B1262131) Ion Formation

The hallmark of N,N-bis(2-chloroethyl)amines, including the o-toluidine (B26562) derivative, is their capacity for intramolecular cyclization. This reaction involves the nucleophilic attack of the tertiary amine nitrogen on the γ-carbon of one of the chloroethyl side chains, displacing a chloride ion and forming a highly strained, three-membered heterocyclic cation known as an aziridinium ion. This reactive intermediate is the key electrophilic species responsible for the compound's alkylating properties.

The formation of the aziridinium ion is the rate-determining step for the subsequent alkylation reactions. For aromatic mustards like N,N-bis(2-chloroethyl)-o-toluidine, this cyclization is generally slower compared to their aliphatic counterparts. This reduced rate is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system, which decreases its nucleophilicity. researchgate.net

Kinetics and Thermodynamics of Aziridinium Intermediate Generation

The activation free energy for the formation of the aziridinium ion from mechlorethamine (B1211372), an aliphatic nitrogen mustard, has been calculated to be approximately 20.4 kcal/mol in explicit solvent simulations, which aligns well with experimental data. nih.gov For aromatic mustards, this energy barrier is expected to be higher due to the reduced nucleophilicity of the aromatic amine. researchgate.net The reaction proceeds through a concerted mechanism involving neighboring-group participation from the nitrogen atom. nih.gov The transition state is characterized by the simultaneous elongation of the C-Cl bond and the formation of the C-N bond.

Table 1: Factors Influencing Aziridinium Ion Formation

FactorInfluence on Reaction RateThermodynamic Effect
Nitrogen NucleophilicityHigher nucleophilicity increases the rate of cyclization.Shifts equilibrium towards the aziridinium ion.
Solvent PolarityPolar solvents stabilize the charged transition state and product, increasing the rate.Favors the formation of the ionic aziridinium species.
Leaving Group AbilityBetter leaving groups (e.g., I > Br > Cl) would increase the rate.Influences the overall free energy change of the reaction.
Aromatic vs. Aliphatic AmineAromatic amines have lower rates due to lone pair delocalization. researchgate.netEquilibrium may lie more towards the uncyclized form.

Influence of Substituents on Aziridinium Ion Stability

Substituents on the aromatic ring play a crucial role in modulating the rate of aziridinium ion formation and its stability. The electronic properties of the substituent directly impact the electron density on the nitrogen atom.

Electron-donating groups (EDGs) , such as the methyl group (-CH₃) in the ortho position of N,N-bis(2-chloroethyl)-o-toluidine, increase the electron density on the nitrogen atom through inductive and hyperconjugative effects. This enhances the nitrogen's nucleophilicity, thereby accelerating the rate of intramolecular cyclization compared to the unsubstituted N,N-bis(2-chloroethyl)aniline.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or carbonyl groups, have the opposite effect. They decrease the electron density on the nitrogen, making it less nucleophilic and significantly slowing down or even inhibiting the formation of the aziridinium ion. This principle is utilized in the design of prodrugs where an EWG deactivates the mustard, which can then be activated by a specific biological trigger. nih.gov

The stability and reactivity of the formed aziridinium ion itself are also influenced by these substituents, although the primary effect is on the rate of its formation. researchgate.net

Nucleophilic Attack on the Chloroethyl Moiety

Once formed, the electrophilic aziridinium ion is highly susceptible to attack by a wide range of nucleophiles. This ring-opening reaction is the basis of the alkylating ability of nitrogen mustards. The reaction typically proceeds via an S_N_2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the aziridinium ring, leading to the formation of a stable covalent bond and relieving the ring strain.

Reactivity with Diverse Chemical Nucleophiles (e.g., Amines, Thiols, Alcohols)

The reactivity of the aziridinium ion with various nucleophiles is governed by the nucleophilicity of the attacking species. Stronger nucleophiles react more rapidly than weaker ones.

Thiols (R-SH) and Thiolate Anions (R-S⁻) : These are potent nucleophiles and react readily with the aziridinium intermediate. Thiol groups in molecules like glutathione (B108866) are important biological targets.

Amines (R-NH₂) : Primary and secondary amines are effective nucleophiles that can attack the aziridinium ion, leading to the formation of a new C-N bond. This includes the nucleophilic centers in DNA bases, such as the N7 position of guanine. wikipedia.org

Alcohols (R-OH) and Water (H₂O) : These are weaker nucleophiles compared to thiols and amines. Reactions with these species, often referred to as solvolysis or hydrolysis, are generally slower. However, in aqueous environments or alcoholic solvents, these reactions can be significant, leading to the formation of hydroxyethyl (B10761427) derivatives. acs.org

Investigation of Solvent Effects on Reaction Outcomes

Polar Protic Solvents (e.g., water, methanol, ethanol) : These solvents excel at stabilizing charged species through hydrogen bonding. They facilitate the initial ionization of the C-Cl bond and stabilize the aziridinium cation, thus speeding up its formation. libretexts.orglibretexts.org However, they can also solvate the external nucleophile, potentially decreasing its reactivity. Furthermore, as protic solvents are themselves nucleophiles, they can compete with the intended nucleophile in solvolysis reactions. libretexts.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) : These solvents have large dipole moments and can solvate cations well, but they are less effective at solvating anions (like the external nucleophile) compared to protic solvents. This can enhance the nucleophilicity of anionic nucleophiles, favoring the S_N_2 attack on the aziridinium ion. libretexts.org The rate of aziridinium ion formation may also be significant in these solvents.

Table 2: Summary of Solvent Effects on Nucleophilic Substitution

Solvent TypeEffect on Aziridinium Ion Formation (S_N_1-like)Effect on Nucleophilic Attack (S_N_2-like)Overall Reaction Outcome
Polar ProticRate enhanced due to stabilization of the transition state and ionic intermediate. libretexts.orgMay decrease the rate by solvating the nucleophile. libretexts.orgFavors formation of the intermediate; potential for competing solvolysis.
Polar AproticRate is generally supported.Rate enhanced for anionic nucleophiles due to poor anion solvation. libretexts.orgFavors reaction with strong, anionic nucleophiles.
NonpolarRate significantly decreased due to instability of charged intermediates.Slow reaction rates.Generally unsuitable for these reactions.

Oxidative and Reductive Chemistry of the Aromatic Core and Nitrogen Functionality

The N,N-bis(2-chloroethyl)-o-toluidine molecule possesses two main centers susceptible to redox reactions: the aromatic toluidine ring and the tertiary amine nitrogen.

The tertiary amine functionality can undergo oxidation. Reactions with oxidizing agents such as peracids (e.g., peracetic acid) or hydrogen peroxide can lead to the formation of the corresponding N-oxide. dtic.mil However, in polar solvents, the rapid intramolecular cyclization to the aziridinium ion can compete with and potentially block the oxidation reaction at the nitrogen. dtic.mil

The aromatic ring, being an aniline (B41778) derivative, is activated towards electrophilic aromatic substitution and is also susceptible to oxidation. Strong oxidizing agents can lead to complex polymerization products (e.g., aniline black). Milder, controlled oxidation is also possible. For instance, electrochemical oxidation of aniline derivatives typically proceeds via the formation of a radical cation, which can then undergo further reactions. mdpi.com The presence of the electron-donating methyl group further activates the ring, making it more prone to oxidation compared to the unsubstituted aniline analogue. Conversely, the aromatic ring can be modified through reduction reactions, particularly if it bears reducible substituents like a nitro group. The electrochemical reduction of nitroarenes can yield a range of products, including azoxy, azo, and hydrazo compounds, or be fully reduced to the corresponding amine, depending on the reaction conditions. rsc.org

Electrophilic Aromatic Substitution on the Toluidine Ring System

The aromatic ring of N,N-bis(2-chloroethyl)-o-toluidine is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and orientation of incoming electrophiles are governed by the combined electronic effects of the two substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the N,N-bis(2-chloroethyl)amino group [-N(CH₂CH₂Cl)₂].

The methyl group is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. The N,N-bis(2-chloroethyl)amino group is a strongly activating group and is also ortho, para-directing. minia.edu.egmasterorganicchemistry.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution. minia.edu.eglibretexts.org

Given the positions of the existing substituents in N,N-bis(2-chloroethyl)-o-toluidine (methyl at C2 and the amino group at C1), the potential sites for electrophilic attack are C3, C4, C5, and C6. The directing effects of the two groups reinforce each other at the C4 and C6 positions (para and ortho to the amino group, respectively, and meta and para to the methyl group). The C6 position is ortho to the strongly activating amino group, while the C4 position is para to the amino group. Steric hindrance from the bulky N,N-bis(2-chloroethyl)amino group may influence the regioselectivity of the substitution, potentially favoring the less sterically hindered C4 (para) position.

While specific experimental data on the electrophilic aromatic substitution of N,N-bis(2-chloroethyl)-o-toluidine is limited, studies on analogous compounds provide insights into its expected reactivity. For instance, the nitration of the isomeric N,N-bis(2-chloroethyl)-p-toluidine has been shown to proceed at the position ortho to the N,N-bis(2-chloroethyl)amino group. google.com This suggests that the toluidine ring in these compounds is sufficiently activated to undergo nitration under controlled conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N,N-Bis(2-chloroethyl)-o-toluidine

PositionActivating Group(s)Predicted Reactivity
C3meta to -N(CH₂CH₂Cl)₂, ortho to -CH₃Minor product
C4para to -N(CH₂CH₂Cl)₂, meta to -CH₃Major product
C5meta to -N(CH₂CH₂Cl)₂, para to -CH₃Minor product
C6ortho to -N(CH₂CH₂Cl)₂, meta to -CH₃Major product (potential steric hindrance)

Hydrolysis and Degradation Pathways in Chemical Systems

The N,N-bis(2-chloroethyl) functional group is the primary site of reactivity leading to the hydrolysis and degradation of N,N-bis(2-chloroethyl)-o-toluidine in aqueous chemical systems. This reactivity is characteristic of nitrogen mustards and proceeds through an intramolecular cyclization mechanism. smolecule.com

The degradation is initiated by the intramolecular nucleophilic attack of the nitrogen atom on the γ-carbon of one of the 2-chloroethyl groups, leading to the displacement of a chloride ion and the formation of a highly reactive quaternary aziridinium ion intermediate. smolecule.com This is generally the rate-limiting step in the hydrolysis of nitrogen mustards.

The strained three-membered aziridinium ring is highly susceptible to nucleophilic attack. In an aqueous environment, water molecules act as nucleophiles, attacking the carbon atoms of the aziridinium ring. This results in the opening of the ring and the formation of N-(2-chloroethyl)-N-(2-hydroxyethyl)-o-toluidine. This mono-hydroxylated product can undergo a second intramolecular cyclization, followed by hydrolysis, to yield N,N-bis(2-hydroxyethyl)-o-toluidine. nih.govdoi.org

In addition to hydrolysis, the aziridinium intermediate can be attacked by other nucleophiles present in the system. Furthermore, dimerization can occur, where the nitrogen of one molecule attacks the aziridinium ion of another, leading to the formation of piperazine (B1678402) derivatives. dtic.mil

Table 2: Potential Degradation Products of N,N-Bis(2-chloroethyl)-o-toluidine in Aqueous Systems

Compound NameChemical FormulaFormation Pathway
N-(2-chloroethyl)-N-(2-hydroxyethyl)-o-toluidineC₁₁H₁₆ClNOFirst hydrolysis step
N,N-Bis(2-hydroxyethyl)-o-toluidineC₁₁H₁₇NO₂Second hydrolysis step
1,4-Bis(2-methylphenyl)piperazineC₂₂H₂₂N₂Dimerization

Spectroscopic Characterization and Structural Elucidation of N,n Bis 2 Chloroethyl O Toluidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the arrangement of atoms within N,N-bis(2-chloroethyl)-o-toluidine can be elucidated.

The proton NMR spectrum of N,N-bis(2-chloroethyl)-o-toluidine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the o-toluidine (B26562) ring, the protons of the N,N-bis(2-chloroethyl) side chains, and the methyl group.

The four aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The ortho- and para-protons to the methyl group and the ortho- and meta-protons to the N,N-bis(2-chloroethyl) group will have slightly different chemical environments, leading to overlapping signals.

The protons of the two ethyl chloride chains are expected to show two triplets. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂-CH₂-Cl) would resonate at a higher chemical shift (downfield), likely in the range of δ 3.6-3.8 ppm, due to the deshielding effect of the nitrogen atom. The methylene group attached to the chlorine atom (N-CH₂-CH₂-Cl) would appear further downfield, around δ 3.8-4.0 ppm, owing to the strong electron-withdrawing nature of chlorine. The coupling between these adjacent methylene groups would result in a triplet-of-triplets pattern for each, with a typical coupling constant (J) of approximately 6-7 Hz.

The methyl group attached to the aromatic ring is expected to produce a singlet at a characteristic upfield chemical shift of around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for N,N-Bis(2-chloroethyl)-o-Toluidine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.8 - 7.3Multiplet-
N-CH₂-CH₂-Cl3.6 - 3.8Triplet6 - 7
N-CH₂-CH₂-Cl3.8 - 4.0Triplet6 - 7
Ar-CH₃~2.3Singlet-

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. It is expected to show a total of nine distinct signals, corresponding to the nine unique carbon environments in N,N-bis(2-chloroethyl)-o-toluidine.

The six carbons of the aromatic ring are predicted to resonate in the region of δ 120-150 ppm. The carbon atom attached to the nitrogen (C-N) will be the most deshielded among the aromatic carbons. The carbon bearing the methyl group will also have a distinct chemical shift.

The carbons of the N,N-bis(2-chloroethyl) side chains will appear in the aliphatic region of the spectrum. The carbon atom directly bonded to the nitrogen (N-CH₂-CH₂-Cl) is expected to have a chemical shift in the range of δ 50-55 ppm. The carbon atom bonded to the chlorine (N-CH₂-CH₂-Cl) will be deshielded and is predicted to appear at approximately δ 40-45 ppm.

The methyl carbon of the o-toluidine moiety will give a signal in the upfield region, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Bis(2-chloroethyl)-o-Toluidine

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-N145 - 150
Aromatic C-H120 - 135
Aromatic C-CH₃130 - 135
N-CH₂-CH₂-Cl50 - 55
N-CH₂-CH₂-Cl40 - 45
Ar-CH₃15 - 20

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR and Raman spectra of N,N-bis(2-chloroethyl)-o-toluidine will be characterized by several key vibrational modes. The C-Cl stretching vibration is expected to produce a strong band in the IR spectrum in the region of 650-800 cm⁻¹. This band may be weaker in the Raman spectrum.

The N-C stretching vibrations will also be prominent. The stretching of the N-C bonds of the ethyl groups will likely appear in the range of 1000-1200 cm⁻¹. The stretching of the N-C bond connecting the nitrogen to the aromatic ring is expected in the 1250-1350 cm⁻¹ region.

Other characteristic vibrations include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chains (around 2850-2960 cm⁻¹), as well as C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for N,N-Bis(2-chloroethyl)-o-toluidine

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 2960Medium-StrongMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
N-C (Aromatic) Stretch1250 - 1350MediumMedium
N-C (Aliphatic) Stretch1000 - 1200MediumWeak
C-Cl Stretch650 - 800StrongMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The UV-Vis spectrum of N,N-bis(2-chloroethyl)-o-toluidine is expected to be dominated by the absorptions of the substituted benzene (B151609) ring.

The spectrum will likely show two main absorption bands. A strong absorption band, corresponding to a π → π* transition, is expected to appear in the range of 200-230 nm. A weaker band, resulting from another π → π* transition, is anticipated at a longer wavelength, typically between 250 and 280 nm. The presence of the N,N-bis(2-chloroethyl) and methyl substituents on the benzene ring will influence the exact position and intensity of these absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima for N,N-Bis(2-chloroethyl)-o-toluidine

Electronic TransitionPredicted λmax (nm)
π → π200 - 230
π → π250 - 280

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. The molecular formula of N,N-bis(2-chloroethyl)-o-toluidine is C₁₁H₁₅Cl₂N, which corresponds to a molecular weight of approximately 232.15 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 231, with an isotopic peak (M+2)⁺ at m/z 233 of approximately two-thirds the intensity of the M⁺ peak, which is characteristic of a compound containing two chlorine atoms.

The fragmentation of N,N-bis(2-chloroethyl)-o-toluidine is likely to proceed through several pathways. A common fragmentation for nitrogen mustards is the loss of a chlorine atom, which would result in a fragment at m/z 196. Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stabilized iminium ion. The loss of a CH₂Cl radical would give a fragment at m/z 182. Further fragmentation of the side chains and the aromatic ring would lead to a series of smaller ions.

Table 5: Predicted Key Mass Spectral Fragments for N,N-Bis(2-chloroethyl)-o-toluidine

m/zPredicted Fragment
231/233[M]⁺ (Molecular ion)
196[M - Cl]⁺
182[M - CH₂Cl]⁺
148[M - 2(CH₂Cl)]⁺
106[C₇H₈N]⁺
91[C₇H₇]⁺ (Tropylium ion)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N,N-bis(2-chloroethyl)-o-toluidine, HRMS would be used to confirm its molecular formula, C₁₁H₁₅Cl₂N.

The technique can distinguish the compound's exact mass from those of other molecules with the same nominal mass but different elemental formulas. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with the relative intensities of the peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a key confirmation of the elemental composition.

Based on its molecular formula, the theoretical monoisotopic mass can be calculated, which would be the target value in an HRMS experiment.

ParameterInformation
Molecular FormulaC₁₁H₁₅Cl₂N
Calculated Monoisotopic Mass231.05815 Da
Expected Isotopic PatternProminent M, M+2, and M+4 peaks due to the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of N,N-bis(2-chloroethyl)-o-toluidine) and analyzing the resulting product ions. While specific experimental MS/MS data is unavailable, a theoretical fragmentation pathway can be proposed based on the established principles of mass spectrometry and the known behavior of related nitrogen mustard and aromatic amine compounds.

The fragmentation of the N,N-bis(2-chloroethyl)-o-toluidine molecular ion would likely proceed through several key pathways initiated by the ionization process. Common fragmentation mechanisms for this class of compounds include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would lead to the loss of a chloroethyl radical or the formation of an ion containing the aromatic ring.

Formation of Aziridinium (B1262131) Ions: A hallmark of nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion, with the concurrent loss of a chloride ion. This intermediate can be a prominent peak in the mass spectrum.

Cleavage of the Chloroethyl Side Chains: Fragmentation can occur through the loss of a chlorine radical (Cl•), ethylene (B1197577) (C₂H₄), or a chloroethyl radical (•CH₂CH₂Cl).

Ring Fragmentation: Fragmentation of the toluidine aromatic ring itself, though typically requiring higher energy.

These predicted pathways would result in a series of characteristic product ions that could be used to piece together the molecule's structure.

Proposed Fragment Ion (m/z)Potential Structure/OriginFragmentation Pathway
182/184[M - CH₂Cl]⁺Loss of a chloromethyl radical following rearrangement.
168/170[M - C₂H₄Cl]⁺Alpha-cleavage with loss of a chloroethyl radical.
134[M - 2(C₂H₄Cl)]⁺ fragmentLoss of both chloroethyl side chains.
106[C₇H₈N]⁺Benzylic-type cleavage leading to the toluidine core fragment.
91[C₇H₇]⁺Tropylium ion, a common fragment from toluene-containing compounds.

Note: The m/z values containing chlorine would exhibit corresponding isotopic peaks.

X-Ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's architecture.

For N,N-bis(2-chloroethyl)-o-toluidine, an X-ray crystallographic analysis would require the successful growth of a single, high-quality crystal of the compound. If obtained, the analysis would reveal the conformation of the bis(2-chloroethyl)amino group relative to the o-tolyl ring and how the molecules pack together in the crystal lattice.

However, a thorough search of major crystallographic databases, including the Cambridge Structural Database (CSD), reveals that no crystal structure for N,N-bis(2-chloroethyl)-o-toluidine has been deposited or reported to date. Consequently, a discussion of its solid-state molecular architecture based on experimental X-ray diffraction data is not possible at this time.

Computational Chemistry and Theoretical Modeling of N,n Bis 2 Chloroethyl O Toluidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific studies reporting quantum chemical calculations for N,N-bis(2-chloroethyl)-o-toluidine were identified. Such calculations would be necessary to provide the following analyses.

Geometry Optimization and Conformational Analysis

A full geometry optimization using methods like DFT (e.g., with a B3LYP functional and a basis set like 6-31G*) would be required to determine the most stable three-dimensional structure of the molecule. This would yield key data on bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the rotational freedom around the C-N bonds of the chloroethyl groups and the bond connecting the nitrogen to the aromatic ring, identifying different low-energy conformers and the energy barriers between them.

Electronic Structure Determination (e.g., Charge Distribution, Electrostatic Potential)

Analysis of the optimized geometry would reveal the electronic properties of the molecule. A Molecular Electrostatic Potential (MEP) map would highlight the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. The electron-donating nature of the ortho-methyl group and the electron-withdrawing effects of the chloroethyl groups would influence the charge distribution on the aromatic ring and the reactivity of the nitrogen atom. nih.gov

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For aromatic nitrogen mustards, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO. A smaller HOMO-LUMO gap generally implies higher reactivity. Calculations would quantify how the ortho-methyl substituent modulates these frontier orbitals compared to other aromatic mustards.

Prediction and Assignment of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic data.

NMR: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, help confirm the molecular structure.

IR: The vibrational frequencies can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretches, C-N stretches, C-Cl stretches) to the peaks observed in an experimental spectrum.

UV-Vis: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to absorption maxima in a UV-Vis spectrum.

No such computational spectroscopic predictions for N,N-bis(2-chloroethyl)-o-toluidine have been published.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule in a solvent, typically water, to mimic physiological conditions. researchgate.net MD simulations provide insight into the molecule's conformational flexibility over time and detail the specific interactions, such as hydrogen bonding, between the molecule and solvent molecules. This is particularly important for understanding how the molecule behaves in a biological environment prior to any chemical reaction.

Reaction Pathway Analysis and Transition State Elucidation via Computational Methods

The key reaction for nitrogen mustards is the formation of the aziridinium (B1262131) ion. scirp.org Computational methods can be used to model this intramolecular cyclization reaction. By calculating the potential energy surface, researchers can identify the structure and energy of the transition state and determine the activation energy for the reaction. This analysis would be critical to understanding the reactivity of N,N-bis(2-chloroethyl)-o-toluidine and quantifying the electronic and steric effects of the ortho-methyl group on the rate of aziridinium ion formation. However, no specific reaction pathway analyses for this compound were found in the literature.

Non Clinical Applications and Research Utility of N,n Bis 2 Chloroethyl O Toluidine in Chemical Science

Role as a Synthetic Intermediate for Complex Organic Molecules

N,N-Bis(2-chloroethyl)-o-toluidine serves as a versatile building block in the synthesis of more complex organic structures. Its utility stems from the reactive bis(2-chloroethyl)amino moiety, which can undergo a variety of chemical transformations, and the toluidine core, which can be further functionalized. This combination allows for its incorporation into a diverse range of specialty chemicals and heterocyclic systems.

Precursor for Dinitrated Derivatives and Other Specialty Chemicals

A significant application of N,N-bis(2-chloroethyl)-o-toluidine is its role as a precursor for dinitrated derivatives. The nitration of the aromatic ring introduces nitro groups that can serve as synthetic handles for further transformations or impart specific electronic properties to the final molecule.

For instance, the related compound N,N-bis(2-chloroethyl)-p-toluidine is a known intermediate in the preparation of N,N-bis(2-chloroethyl)-2,6-dinitro-p-toluidine. This process typically involves the controlled nitration of the toluidine ring. A similar strategy can be envisioned for the ortho-isomer, which would yield dinitrated products with different substitution patterns and potentially unique chemical properties. The reaction conditions for such nitrations, including the choice of nitrating agent and solvent, are critical for controlling the regioselectivity and yield of the desired dinitrated product.

The resulting dinitrated N,N-bis(2-chloroethyl)-o-toluidine derivatives are themselves valuable intermediates for the synthesis of other specialty chemicals. The nitro groups can be reduced to amino groups, which can then be diazotized and subjected to a wide range of Sandmeyer-type reactions to introduce various substituents onto the aromatic ring. This opens up pathways to a vast array of functionalized aromatic compounds with potential applications in dye synthesis, pharmaceuticals, and materials science.

Synthesis of Nitrogen-Containing Heterocycles

The bis(2-chloroethyl)amino group of N,N-bis(2-chloroethyl)-o-toluidine provides a reactive center for the construction of nitrogen-containing heterocyclic rings. Nitrogen heterocycles are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

The intramolecular cyclization of the chloroethyl chains can lead to the formation of a piperazine (B1678402) ring. This transformation is typically promoted by a base, which facilitates the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the chloroethyl group. The resulting N-arylpiperazine scaffold is a common motif in many biologically active compounds.

Furthermore, the chloroethyl groups can be displaced by other nucleophiles in intermolecular reactions to construct a variety of heterocyclic systems. For example, reaction with a primary amine could lead to the formation of a substituted piperazine, while reaction with a diol could yield a morpholine (B109124) derivative. The versatility of these reactions allows for the synthesis of a wide range of nitrogen-containing heterocycles with tailored properties.

Starting MaterialReagentResulting Heterocycle
N,N-Bis(2-chloroethyl)-o-toluidineBase (intramolecular)N-(o-tolyl)piperazine
N,N-Bis(2-chloroethyl)-o-toluidinePrimary Amine (R-NH2)1-R-4-(o-tolyl)piperazine
N,N-Bis(2-chloroethyl)-o-toluidineDiol (HO-R-OH)4-(o-tolyl)morpholine derivative

This table presents potential synthetic pathways to nitrogen-containing heterocycles.

Use in Multi-Step Organic Synthesis Strategies

In the broader context of multi-step organic synthesis, N,N-bis(2-chloroethyl)-o-toluidine can be employed as a key intermediate in the construction of complex target molecules. Its utility lies in the ability to introduce the N,N-bis(2-chloroethyl)aminoaryl moiety into a larger molecular framework, which can then be further elaborated.

One common strategy involves the use of the chloroethyl groups as alkylating agents to form new carbon-carbon or carbon-heteroatom bonds. For example, the compound can be used to alkylate a variety of nucleophiles, such as carbanions, enolates, and phenoxides, to introduce the o-toluidine-derived fragment into a growing molecular structure. This approach is particularly useful in the synthesis of compounds where this specific aromatic amine substructure is required.

Another strategy involves the modification of the aromatic ring prior to or after the alkylation reactions. The methyl group on the toluidine ring can be oxidized to a carboxylic acid or a benzylic bromide, providing additional points for functionalization. The amino group itself can also be modified, for example, by acylation, to alter its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions. The combination of these transformations allows for the strategic incorporation and manipulation of the N,N-bis(2-chloroethyl)-o-toluidine unit in complex synthetic sequences.

Derivatization for Probe Molecules in Chemical Biology Research (non-clinical, mechanistic)

The alkylating nature of the bis(2-chloroethyl)amino group makes N,N-bis(2-chloroethyl)-o-toluidine a suitable scaffold for the design of probe molecules in chemical biology. These probes are valuable tools for studying biological processes at the molecular level, particularly for identifying and characterizing the targets of bioactive small molecules.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the N,N-bis(2-chloroethyl)-o-toluidine core, researchers can create probes that can covalently label their biological targets. The covalent bond formation, typically through alkylation of nucleophilic residues in proteins or nucleic acids, allows for the enrichment and subsequent identification of the target biomolecules using techniques like mass spectrometry or western blotting.

The design of such probes requires careful consideration of the linker used to attach the reporter group. The linker should be stable under physiological conditions but should not interfere with the binding of the probe to its target. The position of attachment on the toluidine ring can also be varied to optimize the probe's properties. For example, attaching the linker at the para-position relative to the amino group might be preferred to minimize steric hindrance. The resulting derivatized molecules can be used in non-clinical, mechanistic studies to elucidate the mode of action of related therapeutic agents or to identify novel drug targets.

Applications in Coordination Chemistry (e.g., Ligand for Metal Complexes)

While not as common as other nitrogen-containing ligands, N,N-bis(2-chloroethyl)-o-toluidine and its derivatives have the potential to act as ligands in coordination chemistry. The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated to a metal center to form a coordinate covalent bond.

The coordination of N,N-bis(2-chloroethyl)-o-toluidine to a metal ion would likely involve the nitrogen atom as the primary donor site. The steric bulk of the o-methyl group and the bis(2-chloroethyl) substituents could influence the coordination geometry and the stability of the resulting metal complex. The chloroethyl groups themselves could potentially interact with the metal center, although this is less common.

The electronic properties of the toluidine ring can be tuned by introducing different substituents, which would in turn affect the donor ability of the nitrogen atom and the properties of the resulting metal complex. For example, electron-donating groups would increase the electron density on the nitrogen, making it a stronger ligand, while electron-withdrawing groups would have the opposite effect. The synthesis and characterization of metal complexes with N,N-bis(2-chloroethyl)-o-toluidine as a ligand could lead to new catalysts or materials with interesting magnetic or optical properties.

Metal IonPotential Coordination GeometryPotential Application
Palladium(II)Square PlanarCatalysis (e.g., cross-coupling reactions)
Copper(II)Tetrahedral or Square PlanarMagnetic Materials
Ruthenium(II)OctahedralPhotophysical Studies

This table outlines hypothetical applications based on the coordination of N,N-bis(2-chloroethyl)-o-toluidine with various metal ions.

Utility in Materials Science Research (e.g., as a monomer or cross-linker in polymer synthesis)

The presence of two reactive chloroethyl groups in N,N-bis(2-chloroethyl)-o-toluidine suggests its potential utility in materials science, particularly in the synthesis of polymers. These groups can participate in polymerization reactions, allowing the molecule to be incorporated into a polymer backbone or to act as a cross-linker to form a three-dimensional network.

As a monomer, N,N-bis(2-chloroethyl)-o-toluidine could be copolymerized with other monomers to create polymers with specific properties. For example, its incorporation into a polymer chain could enhance the material's thermal stability or introduce a site for post-polymerization modification. The aromatic nature of the toluidine core could also contribute to the polymer's rigidity and electronic properties.

As a cross-linker, N,N-bis(2-chloroethyl)-o-toluidine can be used to connect linear polymer chains, leading to the formation of a cross-linked network. The degree of cross-linking can be controlled by adjusting the amount of the cross-linker used, which in turn affects the mechanical properties of the resulting material, such as its elasticity and solvent resistance. The resulting cross-linked polymers could find applications as resins, coatings, or in the fabrication of functional materials. The synthesis of poly-o-toluidine is a known process, and the incorporation of the N,N-bis(2-chloroethyl) functionality could lead to novel materials with tailored properties. researchgate.netmdpi.com

Environmental Chemistry and Degradation Pathways of N,n Bis 2 Chloroethyl O Toluidine

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic degradation processes, including hydrolysis, photolysis, and chemical oxidation-reduction, are expected to be significant transformation pathways for N,N-Bis(2-chloroethyl)-o-toluidine in the environment.

Hydrolysis Kinetics and Products

The N,N-bis(2-chloroethyl) group is the most reactive site for hydrolysis. Nitrogen mustards, in general, are known to hydrolyze in aqueous environments. cdc.gov The reaction proceeds through the formation of a highly reactive cyclic aziridinium (B1262131) ion, which is then attacked by water. wikipedia.org This process leads to the sequential replacement of the chlorine atoms with hydroxyl groups.

The initial hydrolysis product would be N-(2-chloroethyl)-N-(2-hydroxyethyl)-o-toluidine, followed by the formation of N,N-bis(2-hydroxyethyl)-o-toluidine. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for N,N-Bis(2-chloroethyl)-o-toluidine is unavailable, nitrogen mustards are generally reported to break down quickly in water. cdc.gov

Table 1: Postulated Hydrolysis Products of N,N-Bis(2-chloroethyl)-o-toluidine

ReactantIntermediate ProductFinal Product
N,N-Bis(2-chloroethyl)-o-toluidineN-(2-chloroethyl)-N-(2-hydroxyethyl)-o-toluidineN,N-Bis(2-hydroxyethyl)-o-toluidine

Photolytic Degradation Mechanisms and Half-Lives

Aromatic amines can undergo photodegradation when exposed to sunlight. researchgate.netsid.ir The aromatic ring of the o-toluidine (B26562) moiety makes the compound susceptible to direct photolysis by absorbing UV radiation. This can lead to the cleavage of the carbon-nitrogen bond or transformation of the aromatic ring. The presence of the chloroethyl groups may also influence the photochemical behavior. For a related compound, p-chloro-o-toluidine, the estimated half-life in the atmosphere due to direct photolysis and reaction with hydroxyl radicals is approximately 9 hours. epa.gov

The degradation kinetics of aromatic amines under photolytic conditions can often be described by pseudo-first-order kinetics. researchgate.net The quantum yield, a measure of the efficiency of a photochemical process, can be wavelength-dependent for some aromatic compounds. rsc.org

Chemical Oxidation and Reduction in Environmental Matrices

In environmental settings, N,N-Bis(2-chloroethyl)-o-toluidine can be subject to oxidation by reactive species such as hydroxyl radicals (•OH), which are ubiquitous in sunlit surface waters and the atmosphere. The aromatic ring and the amino group are likely sites of oxidative attack.

Advanced Oxidation Processes (AOPs), which generate highly reactive radicals, have been shown to be effective in degrading aromatic amines. sid.ir While specific studies on N,N-Bis(2-chloroethyl)-o-toluidine are lacking, the principles of these processes would apply.

Reduction reactions are less likely to be a primary degradation pathway in most oxygenated environmental compartments. However, in anoxic sediments or groundwater, reductive dehalogenation of the chloroethyl groups could potentially occur.

Biotic Degradation Studies (e.g., Microbial Metabolism in Soil and Water Systems)

Microbial degradation is a crucial process for the removal of many organic pollutants from the environment. Bacteria capable of degrading chloroanilines and aromatic amines have been identified. nih.govfrontiersin.org The degradation of chloroanilines can proceed via oxidative deamination to form chlorocatechols, which are then further metabolized. frontiersin.org

For N,N-Bis(2-chloroethyl)-o-toluidine, microbial metabolism could potentially target several parts of the molecule:

Dehalogenation: Microorganisms may enzymatically remove the chlorine atoms from the ethyl chains. The degradation of the related compound bis(2-chloroethyl) ether has been shown to proceed via sequential dehalogenation. nih.gov

Aromatic Ring Cleavage: Bacteria that degrade aniline (B41778) and its derivatives often do so by forming catechols, which then undergo ring cleavage. frontiersin.org

N-Dealkylation: The cleavage of the bond between the nitrogen and the ethyl groups is another possible metabolic pathway.

Environmental Persistence and Transport Mechanisms

The environmental persistence of N,N-Bis(2-chloroethyl)-o-toluidine will be determined by the rates of the abiotic and biotic degradation processes discussed above. As a class of compounds, nitrogen mustards are generally considered to be powerful and persistent blister agents. wikipedia.org However, they are also reported to break down quickly in moist soil. cdc.gov The aromatic portion of the molecule may lead to different persistence characteristics compared to purely aliphatic nitrogen mustards.

The transport of this compound in the environment will be governed by its physical-chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. The o-toluidine moiety suggests some degree of hydrophobicity, which could lead to adsorption to organic matter in soil and sediment. epa.gov This adsorption would reduce its mobility in aquatic systems but could also decrease its bioavailability for microbial degradation. Transport in the atmosphere is possible, particularly if the compound has a significant vapor pressure. nih.gov

Development of Analytical Methods for Environmental Monitoring (excluding human biomonitoring)

The detection of N,N-Bis(2-chloroethyl)-o-toluidine in environmental samples at trace levels requires sensitive and selective analytical methods. While no standard methods have been developed specifically for this compound, methodologies used for related compounds can be adapted.

For water and soil samples, a common approach involves extraction of the analyte from the matrix, followed by analysis using chromatographic techniques coupled with mass spectrometry.

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) could be used to concentrate the analyte from water samples. For soil and sediment, solvent extraction techniques would be employed.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of semi-volatile organic compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of polar and thermally labile compounds and offers high sensitivity and selectivity. wiley.com A recent innovative LC-MS/MS method using ethanolysis has shown high sensitivity for the detection of nitrogen mustards in environmental samples. wiley.com

The following table summarizes potential analytical approaches based on methods for related compounds.

Table 2: Potential Analytical Methods for N,N-Bis(2-chloroethyl)-o-toluidine in Environmental Samples

Analytical TechniqueSample MatrixKey Steps
GC-MSWater, SoilExtraction, Derivatization, Chromatographic Separation, Mass Spectrometric Detection
LC-MS/MSWater, SoilExtraction, Chromatographic Separation, Tandem Mass Spectrometric Detection

Q & A

Q. What are the recommended methods for synthesizing o-Toluidine, N,N-bis(2-chloroethyl)- in laboratory settings?

The synthesis typically involves chloroethylation of o-toluidine using agents like bis(2-chloroethyl)amine derivatives. For example, analogous compounds (e.g., N,N-bis(2-chloroethyl)oxamide) are synthesized via reactions between chloroethylamine hydrochlorides and oxalyl chloride under controlled conditions . Another approach involves alkylation using 2-chloroethyl groups in non-aqueous solvents to minimize hydrolysis. Reaction optimization should include temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the purity and structure of o-Toluidine, N,N-bis(2-chloroethyl)-?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of chloroethyl groups and toluidine aromatic protons. For example, methylene protons adjacent to chlorine atoms typically resonate at δ 3.5–3.7 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying the molecular formula (e.g., C₁₁H₁₄Cl₂N₂) .
  • Infrared (IR) Spectroscopy: Stretching frequencies for C-Cl (~650 cm⁻¹) and N-H (~3300 cm⁻¹) bonds aid in structural validation .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection monitors purity, especially for identifying hydrolytic degradation products .

Q. What are the key considerations for handling and storing o-Toluidine, N,N-bis(2-chloroethyl)- to ensure stability and minimize hazards?

  • Storage: Store in airtight, light-resistant containers at 2–8°C in a ventilated, dry environment. Avoid contact with oxidizers (e.g., peroxides) to prevent decomposition into toxic gases like HCl .
  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant goggles, and lab coats. For bulk handling, employ fume hoods and self-contained breathing apparatus (SCBA) .
  • Waste Disposal: Neutralize residual compound with alkaline solutions (e.g., 10% NaOH) before disposal, as it reacts exothermically with water .

Advanced Research Questions

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